molecular formula C5H3BrO3 B1281050 4-Bromo-2-furoic acid CAS No. 3439-02-9

4-Bromo-2-furoic acid

Cat. No.: B1281050
CAS No.: 3439-02-9
M. Wt: 190.98 g/mol
InChI Key: QALYBHRYGIXHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Furan (B31954) Carboxylic Acid Derivatives in Heterocyclic Chemistry

Furan, a five-membered aromatic ring containing one oxygen atom, serves as a fundamental scaffold in a vast array of biologically active compounds and industrial chemicals. ijabbr.comresearchgate.net Its derivatives, particularly furan carboxylic acids, have garnered significant attention in heterocyclic chemistry due to their versatile reactivity and presence in numerous significant synthetic compounds. ijabbr.comontosight.ai The furan nucleus is a key structural motif in many natural products and pharmacologically active molecules, exhibiting a wide spectrum of biological activities. ijabbr.comresearchgate.netresearchgate.net

Researchers have extensively explored furan derivatives for their potential as therapeutic agents, with studies revealing antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comontosight.ai The carboxylic acid functional group, as seen in 2-furoic acid, not only imparts specific physicochemical properties but also serves as a reactive handle for further chemical modifications, allowing for the synthesis of diverse molecular architectures. nih.gov For instance, derivatives of 3-aryl-3(furan-2-yl)propanoic acid have been studied for their antibacterial efficacy. ijabbr.com The ability to functionalize the furan ring, combined with the reactivity of the carboxylic acid group, makes these compounds valuable building blocks in medicinal chemistry and materials science. researchgate.netrsc.org Furan-2-carboxylic acids, also known as 2-furoic acids, are particularly important and can be derived from renewable biomass sources like furfural, positioning them as key platform molecules in green chemistry. rsc.orgebi.ac.uk

Overview of Halogenated Furan Scaffolds and their Research Prominence

The introduction of halogen atoms onto the furan ring significantly modulates the electronic properties and biological activity of the resulting compounds. ijabbr.combohrium.com Halogenation can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. Furthermore, the halogen atom can act as a site for further chemical reactions, such as palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular scaffolds. bohrium.com Furan reacts aggressively with bromine at room temperature, but monobrominated derivatives can be obtained under milder conditions. ijabbr.com

Halogenated furan derivatives, especially brominated furans and furanones, have emerged as prominent subjects of research. bohrium.comresearchgate.net A notable area of investigation is their role as inhibitors of quorum sensing (QS) in bacteria. bohrium.comresearchgate.net QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the formation of biofilms, which can be highly resistant to antimicrobials. bohrium.comresearchgate.net Halogenated furanones, some of which are structurally similar to bacterial signaling molecules, have been shown to interfere with QS pathways, thereby inhibiting biofilm formation without directly killing the bacteria, which may reduce the selective pressure for resistance development. bohrium.comresearchgate.net Beyond their anti-biofilm activity, halogenated scaffolds, including those built on furan and related heterocycles like benzofuran, are also investigated for their cytotoxic activity against various cancer cell lines. researchgate.netnih.gov

Scope and Research Trajectory of 4-Bromo-2-furoic Acid Studies

This compound is a specific halogenated furan carboxylic acid that serves primarily as a valuable building block and research chemical in organic synthesis. bldpharm.com Its structure, featuring a carboxylic acid group at the 2-position and a bromine atom at the 4-position, offers distinct sites for chemical modification. The bromine atom, in particular, can be utilized in various coupling reactions to introduce new substituents and build molecular complexity.

Current research involving this compound is largely focused on its use as a synthetic intermediate for the preparation of more complex heterocyclic compounds with potential pharmacological applications. For example, it has been used in the synthesis of novel 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives, which were subsequently evaluated for their antimicrobial properties. researchgate.net This demonstrates a common research trajectory where the this compound scaffold is elaborated to create novel chemical entities for biological screening.

Furthermore, furoic acids are being explored as C5 platform chemicals derived from biomass. Research has shown a pathway to transform furoic acid into 2,5-Furandicarboxylic acid (FDCA), a key renewable monomer for polymers. This process involves a bromination step, highlighting the role of bromo-furoic acid intermediates in the value chain of bio-based chemicals. acs.org The utility of this compound is thus centered on its role as a versatile precursor in both medicinal chemistry and sustainable polymer science. researchgate.netacs.org

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes key physical and chemical properties of the compound.

PropertyValueSource(s)
CAS Number 3439-02-9 bldpharm.comchemsrc.com
Molecular Formula C₅H₃BrO₃ bldpharm.comchemsrc.comchemscene.com
Molecular Weight 190.98 g/mol bldpharm.comchemsrc.comchemscene.com
Melting Point 115-127 °C chemsrc.com
Boiling Point 284.0 ± 25.0 °C at 760 mmHg chemsrc.com
Density 1.9 ± 0.1 g/cm³ chemsrc.com
SMILES Code O=C(O)C1=CC(Br)=CO1 bldpharm.comchemscene.com
Synonyms 4-Bromo-2-furancarboxylic acid cymitquimica.com

Table 2: Selected Research Applications and Synthetic Transformations

This table provides examples of how this compound and its isomers are used as starting materials in the synthesis of other valuable compounds.

Starting MaterialReaction TypeProduct/Derivative ClassResearch Focus/ApplicationSource(s)
5-Bromo-2-furoic acid Coupling with amino acids/peptides5-(4-methylcarboxamidophenyl)-2-furoic acid derivativesSynthesis of potent antimicrobial agents researchgate.net
Furoic acid Bromination, Esterification, Carbonylation, Hydrolysis2,5-Furandicarboxylic acid (2,5-FDCA)Development of renewable polymers from biomass acs.org
5-Bromo-2-furoic acid methyl ester Transesterification with 1-tetradecanolTetradecyl ester of 5-bromofuroic acidIntermediate for 5-tetradecyloxy-2-furoic acid (TOFA) synthesis google.com
3-Bromo-5-(carbethoxy)-4,6-dimethyl-2-pyrone Reaction with alkali2,5-Dimethyl-3-furoic acidFundamental organic synthesis and reaction mechanism studies acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALYBHRYGIXHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481918
Record name 4-Bromo-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3439-02-9
Record name 4-Bromo-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Preparative Strategies for 4 Bromo 2 Furoic Acid

Direct Bromination Approaches to Furoic Acids

Direct bromination of furan-2-carboxylic acid (also known as 2-furoic acid) is the most straightforward conceptual approach to synthesizing bromo-2-furoic acids. However, the regiochemical outcome of this reaction is heavily influenced by the directing effects of the carboxyl group and the inherent reactivity of the furan (B31954) ring.

Regioselective Bromination of Furan-2-carboxylic Acid Precursors

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The C5 position is the most electronically activated site for electrophilic attack, a preference further enhanced by the electron-withdrawing nature of the carboxylic acid group at the C2 position, which deactivates the adjacent C3 position. Consequently, direct bromination of 2-furoic acid with molecular bromine typically leads to the formation of 5-bromo-2-furoic acid as the major product. encyclopedia.pubrsc.orgdoi.org Achieving regioselective bromination at the C4 position is challenging because the C4 position is less reactive than the C5 position. psu.edu

Under more forcing conditions or with an excess of the brominating agent, dibromination can occur, yielding 4,5-dibromo-2-furoic acid. mdpi.com This dibrominated compound, while not the target molecule itself, serves as a crucial intermediate in multi-step synthetic pathways to 4-bromo-2-furoic acid.

Optimization of Reaction Conditions and Reagent Selection for Bromination

Researchers have explored various reaction conditions and brominating agents to influence the regioselectivity of the bromination of furoic acids. Factors such as the solvent, temperature, and the specific brominating agent can affect the product distribution. For instance, the reaction of 2-furoic acid with bromine can be carried out in solvents like carbon tetrachloride. mdpi.com

Despite these efforts, direct selective bromination to obtain this compound in high yield remains an unresolved challenge due to the strong electronic preference for substitution at the C5 position. The table below summarizes the typical outcomes of direct bromination of 2-furoic acid.

Starting MaterialBrominating AgentTypical Product(s)Reference(s)
2-Furoic AcidBr₂5-Bromo-2-furoic acid encyclopedia.pubrsc.org
2-Furoic AcidExcess Br₂4,5-Dibromo-2-furoic acid mdpi.com
FurfuralBr₂ in H₂OMucobromic acid unipi.it

Multi-Step Synthetic Routes to this compound

Given the challenges of direct C4 bromination, multi-step synthetic strategies are the most viable methods for preparing this compound. These routes often involve the creation of a brominated furan intermediate that is then chemically modified to introduce the carboxylic acid group, or they start with a precursor that already contains the carboxyl group and manipulate the substitution pattern.

Synthetic Pathways Involving Brominated Furan Intermediates

A key strategy for the synthesis of this compound involves the selective dehalogenation of a di-brominated precursor. This approach circumvents the regioselectivity issue of direct bromination.

One effective pathway begins with the synthesis of 4,5-dibromofuran-2-carboxylic acid, which can be prepared by the bromination of 2-furoic acid. mdpi.com This is followed by a selective dehalogenation (or debromination) at the C5 position. This reaction can be achieved using powdered zinc metal in the presence of ammonium (B1175870) hydroxide (B78521) and water. The greater reactivity of the bromine atom at the C5 position allows for its selective removal, yielding 4-bromofuran-2-carboxylic acid. nih.gov The resulting acid can then be esterified to produce methyl 4-bromofuran-2-carboxylate. nih.gov

An alternative approach involves starting with a commercially available precursor like 4-bromo-2-furaldehyde. broadinstitute.org This aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents to yield this compound.

The following table outlines a multi-step synthesis for this compound:

StepStarting MaterialReagents and ConditionsProductReference(s)
12-Furoic AcidBr₂, AlCl₃4,5-Dibromo-2-furoic acid mdpi.com
24,5-Dibromo-2-furoic acidZn, NH₄OH, H₂OThis compound nih.gov

Carboxylation Reactions for Furoic Acid Formation

Carboxylation reactions are fundamental to the formation of the furoic acid structure. In the context of synthesizing this compound, the carboxylation step can be positioned at different points in the synthetic sequence.

One method involves the initial carboxylation of furan to produce 2-furoic acid, which is then subjected to the multi-step bromination and dehalogenation sequence described previously. The carboxylation of furan itself is not trivial and can be achieved through lithiation of the furan ring followed by quenching with carbon dioxide. This process, however, preferentially occurs at the C2 position. psu.edu

Alternatively, a pre-brominated furan, such as 4-bromofuran, could theoretically be carboxylated. This would involve a halogen-metal exchange followed by the introduction of carbon dioxide. However, the synthesis of 4-bromofuran as a starting material can also be complex.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound presents several challenges from a green chemistry perspective.

The use of molecular bromine is a significant environmental and safety concern. The multi-step synthesis involving a dehalogenation step with zinc metal generates metallic waste. google.com While effective, the development of catalytic and more atom-economical methods is desirable.

Some furan-related syntheses have explored the use of more environmentally benign solvents like water. nist.gov However, the specific synthesis of this compound often relies on organic solvents. The development of catalytic systems that could directly and regioselectively functionalize the C4 position of 2-furoic acid would represent a significant advancement in the green synthesis of this compound. Additionally, exploring photo-catalytic or electro-catalytic methods could offer more sustainable alternatives to traditional reagents. vtt.fi

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 2 Furoic Acid

Reactivity of the Furan (B31954) Ring System in 4-Bromo-2-furoic Acid

The furan nucleus in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the bromine atom at the 4-position and the carboxylic acid group at the 2-position significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns on the Furan Nucleus

Electrophilic aromatic substitution (EAS) on the furan ring of this compound is directed to the vacant C5 position. The carboxylic acid group is a deactivating group and a meta-director in benzene (B151609) chemistry; however, in the five-membered furan ring, its directing effect, combined with the directing effect of the ring oxygen, channels incoming electrophiles to the C5 position. The bromine atom at C4 further influences the electron distribution of the ring.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination of this compound would be expected to yield 4,5-Dibromo-2-furoic acid. The reaction typically proceeds by the activation of bromine with a Lewis acid, generating a more potent electrophile that is then attacked by the electron-rich furan ring.

Electrophilic SubstitutionReagentsExpected Product
BrominationBr₂/FeBr₃4,5-Dibromo-2-furoic acid
NitrationHNO₃/H₂SO₄4-Bromo-5-nitro-2-furoic acid
Friedel-Crafts AcylationRCOCl/AlCl₃5-Acyl-4-bromo-2-furoic acid

Nucleophilic Attack Pathways and Directed Metalation Studies

While the electron-rich nature of the furan ring makes it generally unreactive towards nucleophiles, nucleophilic attack can occur under specific conditions, particularly if the ring is activated by strongly electron-withdrawing groups.

A more synthetically useful approach for functionalizing the furan ring at specific positions is through directed metalation. In this strategy, a directing group guides the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent. For this compound, the carboxylic acid group can act as a directed metalation group (DMG). Treatment with a strong base like lithium diisopropylamide (LDA) would lead to the formation of a dianion, with deprotonation occurring at the C3 position, ortho to the carboxylic acid. This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C3 position. The bromine at C4 would likely remain untouched under these conditions, offering a pathway to tri-substituted furan derivatives.

Transformations Involving the Bromine Substituent

The bromine atom at the 4-position of the furan ring is a key handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic displacement.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the furan ring is well-suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method for forming new carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This compound can be coupled with various aryl- or vinylboronic acids to synthesize 4-aryl- or 4-vinyl-2-furoic acid derivatives. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Other important palladium-catalyzed cross-coupling reactions applicable to this compound include:

Heck Reaction : Coupling with an alkene to form a 4-alkenyl-2-furoic acid.

Stille Reaction : Coupling with an organostannane.

Sonogashira Coupling : Coupling with a terminal alkyne to introduce an alkynyl substituent at the C4 position.

Buchwald-Hartwig Amination : Coupling with an amine to form a 4-amino-2-furoic acid derivative.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Base4-Aryl-2-furoic acid
HeckAlkenePd(OAc)₂, PPh₃, Base4-Alkenyl-2-furoic acid
StilleOrganostannanePd(PPh₃)₄4-Substituted-2-furoic acid
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Base4-Alkynyl-2-furoic acid
Buchwald-HartwigAminePd catalyst, Ligand, Base4-Amino-2-furoic acid

Nucleophilic Displacement of the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging due to the electron-rich nature of the furan ring. However, such reactions can be facilitated if the ring is activated by strongly electron-withdrawing groups. The carboxylic acid at the C2 position does provide some activation. Reactions with strong nucleophiles like alkoxides or amines may proceed under harsh conditions (high temperatures and pressures).

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the furan ring undergoes a variety of characteristic reactions, providing access to a range of important derivatives.

Esterification: this compound can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by conversion to the more reactive acyl chloride followed by treatment with an alcohol. For example, reaction with methanol (B129727) and sulfuric acid yields methyl 4-bromo-2-furoate.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromo-2-furoyl chloride can then react with a primary or secondary amine to form the corresponding amide.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would yield (4-bromofuran-2-yl)methanol. It is important to note that LiAlH₄ is a powerful reagent and may also reduce other functional groups if present.

Decarboxylation: The removal of the carboxylic acid group as carbon dioxide is known as decarboxylation. While simple aromatic carboxylic acids are generally stable, the decarboxylation of 2-furoic acids can be achieved under thermal conditions, often in the presence of a catalyst. This reaction would lead to the formation of 4-bromofuran. growingscience.com

Reaction of Carboxylic AcidReagentsProduct
EsterificationROH, H⁺4-Bromo-2-furoate ester
Amide Formation1. SOCl₂ 2. R₂NH4-Bromo-2-furoamide
ReductionLiAlH₄(4-Bromofuran-2-yl)methanol
DecarboxylationHeat, Catalyst4-Bromofuran

Esterification and Amidation Reactions

The carboxylic acid group of this compound is the primary site for reactions such as esterification and amidation. These transformations are fundamental in organic synthesis for creating a variety of derivatives with applications in pharmaceuticals and materials science.

Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, the alcohol is often used in large excess as the solvent, and water, a byproduct, may be removed using methods like a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism proceeds through several key steps: masterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: A base (like water or the alcohol) removes the proton from the carbonyl group, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.comyoutube.com

Recent research has also focused on using solid acid catalysts, such as tungstophosphoric acid supported on zirconia, for the clean esterification of related compounds like 2-furoic acid, offering an environmentally benign and reusable catalytic system. researchgate.net

Amidation: The formation of amides from this compound involves its reaction with an amine. Direct amidation by simply heating a carboxylic acid with an amine is possible but often requires high temperatures, which can be unsuitable for sensitive substrates. More commonly, the carboxylic acid is first activated. However, catalytic methods have gained prominence. Boric acid, for instance, has emerged as an effective catalyst for the direct formation of amides from carboxylic acids and amines. orgsyn.org This method is valued for being environmentally friendly and suitable for large-scale preparations. orgsyn.org The mechanism is believed to involve the formation of an acyl-borate intermediate, which is more susceptible to nucleophilic attack by the amine.

Interactive Table: Representative Esterification and Amidation Reactions
Reaction TypeReagentsCatalystProductKey Features
EsterificationAlcohol (e.g., Ethanol)Strong Acid (e.g., H₂SO₄)4-Bromo-2-furoate esterEquilibrium reaction; alcohol often used in excess. masterorganicchemistry.com
AmidationAmine (e.g., Benzylamine)Boric AcidN-substituted-4-bromo-2-furamide"Green" catalytic method; avoids harsh activating agents. orgsyn.org

Decarboxylation Reactions and Mechanisms

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For aryl carboxylic acids like this compound, this transformation typically requires significant energy input (heat) or the use of a metal catalyst. wikipedia.orgrsc.org The stability of the resulting carbanion or arylmetal intermediate is a crucial factor in the reaction's feasibility. wikipedia.org

The mechanism of uncatalyzed thermal decarboxylation involves the direct cleavage of the C-C bond between the furan ring and the carboxyl group. This process is generally difficult for aryl carboxylic acids because it would generate a highly unstable aryl carbanion.

Metal-catalyzed decarboxylation offers a lower-energy pathway. Catalysts based on copper and silver are commonly used for these reactions. rsc.org The proposed mechanism generally involves the following steps:

Formation of a metal carboxylate: The carboxylic acid reacts with the metal catalyst to form a metal carboxylate salt (e.g., a copper(I) or silver(I) 4-bromo-2-furoate).

Elimination of CO₂: The metal carboxylate complex undergoes decarboxylation to form an organometallic intermediate (e.g., a 4-bromo-2-furylcopper species), releasing CO₂.

Protodemetallation: The organometallic intermediate is then protonated by a proton source in the reaction mixture, often another molecule of the starting carboxylic acid, to yield the decarboxylated product (4-bromofuran) and regenerate the metal carboxylate complex, allowing the catalytic cycle to continue. rsc.org

Enzymatic decarboxylation is another important mechanism found in biochemical pathways. Enzymes known as decarboxylases can catalyze the removal of CO₂ from various substrates under mild conditions. nih.govnih.gov For instance, enzymes in the UbiD family catalyze the reversible decarboxylation of unsaturated carboxylic acids. nih.gov The proposed mechanism for some substrates involves a 1,3-dipolar cycloaddition between the substrate and a prenylated-FMN cofactor. nih.govnih.gov

Intramolecular and Intermolecular Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring in this compound can function as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgnih.gov The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.orgyoutube.com

Typically, the reactivity of furans as dienes is enhanced by electron-donating groups. The presence of two electron-withdrawing groups on the furan ring of this compound (the bromo and carboxylic acid groups) would be expected to decrease its reactivity in a normal-electron-demand Diels-Alder reaction. However, studies have shown that 2-furoic acids and their derivatives are surprisingly effective dienes in reactions with electron-deficient dienophiles, such as maleimides. rsc.orgnih.gov

Key findings regarding the Diels-Alder reactivity of furoic acids include:

Aqueous Conditions: The reaction rate is significantly enhanced when water is used as the solvent. rsc.orgresearchgate.net

Activation by Deprotonation: Converting the carboxylic acid to its carboxylate salt (by adding a base) activates the furan system, making it more electron-rich and thus a more reactive diene. rsc.orgnih.gov This allows the reaction to proceed under very mild conditions. nih.gov

Versatile Building Blocks: The resulting 7-oxabicyclo[2.2.1]heptene adducts are valuable synthetic intermediates that can be converted into a range of saturated and aromatic carbocyclic products. rsc.orgnih.gov

Intermolecular Diels-Alder Reaction: An example is the reaction of this compound (as its carboxylate salt) with N-methylmaleimide in water. The furan acts as the 4π-electron component, and the maleimide (B117702) acts as the 2π-electron component, leading to the formation of a bicyclic adduct.

Intramolecular Diels-Alder Reaction: While intermolecular reactions are more common, intramolecular versions are also powerful tools in synthesis. In this variant, the diene (furan ring) and the dienophile (an alkene or alkyne) are part of the same molecule, connected by a tether. nih.gov For a derivative of this compound to undergo such a reaction, a dienophile-containing side chain would need to be attached to the molecule, for example, via an ester or amide linkage. The feasibility of the reaction would depend heavily on the length and flexibility of the tether, which must allow the reacting components to adopt the correct geometry for the cycloaddition to occur. nih.gov

Interactive Table: Diels-Alder Reactivity of Furoic Acid Derivatives
Reaction TypeDieneDienophileConditionsProduct TypeKey Finding
Intermolecular2-Furoic AcidN-MethylmaleimideWater, 50°C7-oxabicyclo[2.2.1]heptene adductFuroic acids, despite being electron-poor, are reactive dienes. rsc.orgnih.gov
Intermolecular2-Furoate (salt)N-MethylmaleimideWater, rt7-oxabicyclo[2.2.1]heptene adductConversion to carboxylate salt significantly enhances reaction rate. nih.gov
IntramolecularFuro[3,4-b]indole with tethered alkene(Internal)Cu(II) or Rh(II) catalystComplex polycyclic alkaloid precursorGeometric constraints of the tether are critical for reaction success. nih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Furoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For 4-bromo-2-furoic acid, ¹H and ¹³C NMR would provide definitive information about the electronic environment of each proton and carbon atom in the furan (B31954) ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the carboxylic acid proton and two for the protons on the furan ring.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 12.0-13.0 ppm. Its chemical shift can be sensitive to the solvent and concentration.

Furan Ring Protons (H3 and H5): The furan ring has two remaining protons at positions 3 and 5. Due to the electronegativity of the oxygen atom and the bromine atom, as well as the electron-withdrawing nature of the carboxylic acid group, these protons will reside in different electronic environments.

The proton at the C5 position (H5) is adjacent to the oxygen atom and is expected to be the most downfield of the ring protons.

The proton at the C3 position (H3) is adjacent to the carboxylic acid group.

These two protons are not adjacent and would therefore appear as singlets, or more precisely, as doublets with a very small long-range coupling constant. For the parent compound, 2-furoic acid, the protons show characteristic shifts and couplings. chemicalbook.comchemicalbook.com The introduction of bromine at the 4-position will influence the chemical shifts of the adjacent protons.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH 12.0 - 13.0 Broad Singlet
H5 ~7.8 - 8.0 Singlet
H3 ~7.3 - 7.5 Singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show five signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents (oxygen, bromine, and the carboxyl group).

Carboxylic Carbon (-COOH): This carbon is the most deshielded and will appear significantly downfield, typically in the range of 158-162 ppm.

Furan Ring Carbons:

C2: This carbon, bonded to the carboxylic acid group, will be deshielded, with an expected chemical shift around 145-148 ppm.

C5: This carbon, adjacent to the oxygen atom, will also be significantly deshielded, appearing in the region of 148-152 ppm.

C3: This carbon will be influenced by the adjacent C2-carboxyl group and is expected around 115-120 ppm.

C4: This carbon is directly bonded to the bromine atom. The heavy atom effect of bromine typically causes a shielding effect, but its electronegativity can cause deshielding. Its chemical shift is predicted to be in the range of 110-115 ppm.

For comparison, the ¹³C NMR data for 2-furoic acid shows signals at approximately 159.8, 147.4, 145.4, 118.2, and 112.5 ppm. chemicalbook.com

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-COOH 158 - 162
C2 145 - 148
C3 115 - 120
C4 110 - 115
C5 148 - 152

2D NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments.

COSY: A ¹H-¹H COSY spectrum would show any long-range coupling between the H3 and H5 protons of the furan ring, helping to confirm their assignments.

HSQC: An HSQC spectrum would show correlations between each proton and the carbon atom it is directly attached to, allowing for unambiguous assignment of the ¹H and ¹³C signals for the C3-H3 and C5-H5 pairs.

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid group and the furan ring. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly affects the IR spectrum. A detailed vibrational analysis has been performed on the dimeric form of 2-furoic acid. nih.gov

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected around 1680-1710 cm⁻¹. The dimerization shifts this band to a lower wavenumber compared to the monomer.

C-O Stretch and O-H Bend: These vibrations, coupled in the carboxylic acid group, are expected to produce strong bands in the 1400-1440 cm⁻¹ and 1200-1300 cm⁻¹ regions.

Furan Ring Vibrations: The C=C and C-O stretching vibrations of the furan ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-H Vibrations: The stretching of the C-H bonds on the furan ring will appear around 3100-3150 cm⁻¹. The out-of-plane bending vibrations will be observed in the 750-1000 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Expected Key IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (dimer) 2500 - 3300 Broad, Strong
C-H stretch (aromatic) 3100 - 3150 Medium
C=O stretch (dimer) 1680 - 1710 Strong
C=C stretch (ring) 1500 - 1600 Medium-Strong
C-O stretch (acid) 1200 - 1300 Strong
C-Br stretch 500 - 600 Medium

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would complement the IR data.

The symmetric stretching vibrations of the furan ring, especially the C=C bonds, are expected to show strong signals in the Raman spectrum.

The C-Br stretching vibration may also be more prominent in the Raman spectrum compared to the IR spectrum.

The carbonyl (C=O) stretch will be present but may be weaker than in the IR spectrum.

For 2-furoic acid, characteristic Raman bands are observed at 1464, 1452, 1147, 1030, 885, 873, 848, 715, and 590 cm⁻¹, which are indicative of the dimeric form in the solid state. nih.gov The presence of the bromine atom in this compound would be expected to shift some of these bands and introduce new ones, particularly the C-Br stretch.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uk The molecular weight of this compound (C₅H₃BrO₃) is 190.98 g/mol .

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z values separated by 2 Da (M⁺ and M⁺+2).

Expected Fragmentation Pattern

The fragmentation of this compound upon electron ionization would likely proceed through several key pathways: libretexts.org

Loss of a hydroxyl radical (-•OH): This is a common fragmentation for carboxylic acids, leading to a strong peak at M-17.

Loss of a carboxyl group (-•COOH): This fragmentation would result in the loss of 45 Da, giving a peak for the 4-bromofuranyl cation.

Loss of carbon monoxide (-CO): Following the loss of the hydroxyl radical, the resulting acylium ion can lose CO (28 Da).

Loss of bromine atom (-•Br): Cleavage of the C-Br bond would lead to a peak at M-79/81.

Furan ring fragmentation: The furan ring itself can undergo cleavage, leading to smaller fragment ions.

Predicted Key Mass Fragments for this compound

m/z Identity
190/192 [M]⁺ (Molecular Ion)
173/175 [M - OH]⁺
145/147 [M - COOH]⁺
111 [M - Br]⁺
93 [M - Br - H₂O]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported in the searched literature, analysis of related structures, such as 4-bromo-2-hydroxybenzoic acid, provides insight into the expected solid-state packing. researchgate.net

A crystallographic study of this compound would be expected to reveal:

Dimerization: Like most carboxylic acids, it would almost certainly form centrosymmetric dimers in the solid state through strong hydrogen bonds between the carboxyl groups of two molecules.

Planarity: The furan ring is planar, and the carboxylic acid group would likely be nearly coplanar with the ring to maximize conjugation.

Intermolecular Interactions: Besides hydrogen bonding, the crystal packing would be influenced by other intermolecular forces. Halogen bonding, an interaction involving the bromine atom, could play a significant role in the crystal packing, as seen in other brominated heterocyclic compounds. nih.gov π-π stacking interactions between the furan rings of adjacent dimers might also be present.

A full crystal structure determination would provide precise bond lengths, bond angles, and details of the supramolecular architecture.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. This compound is an achiral molecule and therefore does not exhibit chiroptical properties.

However, chiroptical spectroscopy would be a critical technique for the characterization of chiral derivatives of this compound. For instance, if the furan ring were to be hydrogenated to form a chiral tetrahydrofuran (B95107) derivative, such as a substituted tetrahydro-2-furoic acid, the resulting enantiomers could be distinguished and their absolute configuration determined using these methods. nih.gov Studies on similar chiral furanone systems have shown that chiroptical properties are highly sensitive to the stereochemistry and conformation of the molecule. nih.govresearchgate.net Therefore, while not applicable to the parent compound, chiroptical spectroscopy is a vital tool for the stereochemical analysis of its potential chiral derivatives.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Furoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. set-science.com

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

Concept Description Implication for Reactivity
HOMO Highest Occupied Molecular Orbital Represents the ability to donate electrons (nucleophilicity). Higher energy indicates stronger donation.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept electrons (electrophilicity). Lower energy indicates stronger acceptance.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity, lower kinetic stability, and easier electronic excitation. |

This table outlines the general principles of FMO theory. Specific energy values for 4-bromo-2-furoic acid require dedicated computational studies.

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using color-coding to indicate different potential values. Red areas signify regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack.

For this compound, the EPS map would predictably show the most negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group, due to their high electronegativity and lone pairs of electrons. The bromine atom would also be surrounded by a region of negative potential. The most positive potential (blue) would be located on the acidic hydrogen of the hydroxyl group, making it the primary site for deprotonation and interaction with bases. The hydrogen atoms on the furan (B31954) ring would exhibit moderately positive potential. This map provides a clear visual guide to the molecule's reactive sites for intermolecular interactions.

DFT calculations are highly effective at predicting the vibrational frequencies of molecules. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to provide a complete and accurate assignment of the observed vibrational modes. Such analysis has been performed in detail on the parent compound, 2-furoic acid. nih.gov

For this compound, the vibrational spectrum would be largely similar to that of 2-furoic acid but with distinct differences arising from the bromine substituent. Key vibrational modes would include:

O-H Stretching: A broad band characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C=O Stretching: A strong absorption from the carbonyl group of the carboxylic acid.

C-O Stretching and O-H Bending: Vibrations associated with the carboxylic acid moiety.

Furan Ring Vibrations: C-H stretching, C=C stretching, and ring breathing modes.

C-Br Stretching: A characteristic vibration at a lower frequency due to the heavy mass of the bromine atom.

Theoretical calculations allow for the visualization of each normal mode, confirming the atomic motions responsible for each peak in the experimental spectrum. By using a scaling factor, the calculated frequencies can be brought into excellent agreement with experimental data.

Table 2: Selected Calculated Vibrational Frequencies for 2-Furoic Acid and Expected Influence in this compound

Vibrational Mode Calculated Frequency (cm⁻¹) for 2-Furoic Acid Assignment Expected Influence of 4-Bromo Substitution
ν(O-H) 3745 O-H stretch Minor shift, primarily affected by hydrogen bonding.
ν(C-H) 3145, 3139, 3112 C-H stretches on furan ring The C-H bond at the 4-position is replaced by a C-Br bond.
ν(C=O) 1795 C=O stretch Minor shift due to electronic effects of bromine.
ν(C=C) 1585, 1485 C=C ring stretches Shifts due to change in mass and electronic distribution.
β(C-H) 1018 In-plane C-H bend Absence of C-H bend at the 4-position.
γ(C-H) 847, 738 Out-of-plane C-H bend Absence of out-of-plane C-H bend at the 4-position.

| New Mode | N/A | C-Br stretch | Appearance of a new, low-frequency C-Br stretching mode. |

Data for 2-furoic acid is from DFT calculations at the B3LYP/6-31++G(d) level. The table serves as a comparative baseline.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the determination of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a deep understanding of reaction mechanisms. rsc.orgpitt.edu

For this compound, such modeling could be applied to various reactions. For example, in studying its esterification, calculations could model the nucleophilic attack of an alcohol on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent elimination of water. The calculated energy barriers for each step would reveal the rate-determining step of the reaction. Similarly, computational studies on the electrophilic substitution of the furan ring could predict whether substitution occurs preferentially at the C3 or C5 position by comparing the activation energies of the corresponding transition states. pku.edu.cn These theoretical investigations can guide the development of new synthetic routes and explain observed product selectivities.

Conformational Analysis and Stability Studies

Most molecules are not rigid and can exist in different spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. nih.gov

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the carboxylic acid group to the furan ring. This leads to two main planar conformers, often designated as syn and anti (or cis and trans), depending on the relative orientation of the carbonyl bond of the acid and the C-O bond of the ring. DFT calculations can optimize the geometry of each conformer and calculate their relative energies to predict which is more stable and therefore more populated at equilibrium. Studies on the related molecule 2-furoic acid have shown that intermolecular hydrogen bonding can lead to the formation of stable cyclic dimers, a phenomenon that would also be expected for this compound in the solid state or in non-polar solvents. nih.gov

Table of Mentioned Compounds

Compound Name
This compound

Applications of 4 Bromo 2 Furoic Acid in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Systems

The bifunctional nature of 4-bromo-2-furoic acid makes it an excellent starting material for the synthesis of complex heterocyclic structures. The carboxylic acid moiety can be readily converted into an amide, ester, or acyl chloride, providing a handle for coupling with other molecules, while the bromo-substituent offers a site for cross-coupling reactions or nucleophilic substitution.

Researchers have utilized this compound to construct novel trypanosomacides, compounds aimed at treating diseases caused by trypanosomes. In these syntheses, the furoic acid is activated and coupled with amine-containing scaffolds to generate complex amide derivatives that form the core of the biologically active molecules. uwa.edu.au For example, it has been used in the preparation of compounds like 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane.

Another significant application is in the construction of intricate cycloadducts through intramolecular Diels-Alder reactions. core.ac.uk In this approach, the this compound is first converted to its corresponding acyl chloride. This reactive intermediate is then reacted with a suitable dienophile, such as (Z)-N-(3-chloroallyl)aniline, to create a precursor for the cycloaddition. The presence of the halogen on the furan (B31954) ring has been shown to influence the reactivity and facilitate the formation of these complex, three-dimensional heterocyclic frameworks. core.ac.uk

Table 1: Examples of Heterocyclic Synthesis using this compound

Starting Material Reagent(s) Product Type Application/Reaction
This compound 1. Oxalyl chloride, DMF2. (Z)-N-(3-chloroallyl)aniline Furan-based Diels-Alder precursor Synthesis of complex cycloadducts core.ac.uk
This compound Amine Scaffolds Furoyl-amide derivatives Development of trypanosomacides uwa.edu.au

Precursor for the Synthesis of Functionalized Organic Molecules

This compound is a valuable precursor for a wide range of functionalized organic molecules due to the distinct reactivity of its two functional groups. The carboxylic acid can undergo standard transformations, while the carbon-bromine bond provides a site for introducing new carbon-carbon or carbon-heteroatom bonds.

A primary example of its utility is in reduction reactions. The carboxylic acid group can be selectively reduced to an alcohol without affecting the bromine atom. For instance, treatment of this compound with lithium aluminum hydride yields 4-bromofurfuryl alcohol. dss.go.th This transformation converts the acid into a primary alcohol, opening up further synthetic possibilities such as oxidation to an aldehyde, conversion to an alkyl halide, or ether formation.

Furthermore, the bromine atom at the 4-position makes the molecule an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are fundamental in modern organic synthesis for creating C-C bonds. By coupling this compound (or its ester derivatives) with boronic acids, organostannanes, or alkenes, a wide array of aryl, heteroaryl, or vinyl groups can be introduced at the 4-position of the furan ring. This strategy allows for the modular synthesis of highly diverse and functionalized furan derivatives.

Table 2: Functionalization Reactions of this compound

Reaction Type Reagent(s) Product Functional Group
Reduction Lithium aluminum hydride (LiAlH₄) Primary alcohol (4-Bromofurfuryl alcohol) dss.go.th
Acyl Halide Formation Oxalyl chloride or Thionyl chloride Acyl chloride
Amide Formation Amine, Coupling agent Amide
Esterification Alcohol, Acid catalyst Ester

Intermediate in the Preparation of Polysubstituted Furans

Polysubstituted furans are important structural motifs in many natural products and pharmaceuticals. This compound is an excellent intermediate for accessing these compounds in a controlled manner. Starting with this disubstituted furan, chemists can selectively modify either the carboxylic acid or the bromo-substituent to introduce additional groups onto the furan ring.

The synthesis of this compound itself can involve a selective debromination of a more substituted precursor. For example, it can be prepared from 4,5-dibromo-2-furoic acid by reacting it with zinc dust, which selectively removes the bromine atom at the 5-position. google.com This highlights its role as a key intermediate that is accessible from other polysubstituted furans.

The true power of this compound as an intermediate lies in sequential functionalization. For example, the carboxylic acid at the 2-position can first be converted into an ester or an amide to protect it or to add a desired molecular fragment. Subsequently, the bromine at the 4-position can be subjected to a cross-coupling reaction to install a third substituent. Finally, the group at the 2-position can be further modified if needed. This stepwise approach provides precise control over the substitution pattern, enabling the synthesis of complex tri- and tetra-substituted furans that would be difficult to prepare otherwise.

Role in the Synthesis of Bio-based Chemical Platform Compounds (e.g., 2,5-Furandicarboxylic Acid)

2,5-Furandicarboxylic acid (FDCA) is a crucial bio-based platform chemical, identified by the US Department of Energy as a top value-added chemical from biomass. It is a renewable alternative to petroleum-derived terephthalic acid, a monomer used in the production of polyesters like PET.

The synthesis of FDCA often proceeds from furan-based starting materials. A common and well-documented route involves the carboxylation of 2-furoic acid. This process typically involves an initial bromination of 2-furoic acid followed by a palladium-catalyzed carbonylation to introduce the second carboxylic acid group. However, research and industrial processes have predominantly focused on the use of 5-bromo-2-furoic acid as the key intermediate for this transformation. The bromination of 2-furoic acid generally occurs at the electron-rich 5-position, leading to the 5-bromo isomer, which is then converted to FDCA.

While this compound is a structurally similar isomer, there is currently limited information in the available scientific literature detailing its specific use as a direct precursor for the synthesis of 2,5-furandicarboxylic acid or other major bio-based platform chemicals. The regiochemistry of the starting material is critical, and the established synthetic pathways to FDCA favor the 5-substituted furan route. Further research would be required to explore the viability and efficiency of using the 4-bromo isomer for such applications and to overcome the regiochemical challenges in its conversion to the 2,5-disubstituted product.

Exploration of Biological Activities and Medicinal Chemistry Potential

Investigations into Antimicrobial Properties

The furan-2-carboxylic acid framework, particularly when substituted, is a recurring motif in compounds designed for antimicrobial activity. The introduction of a bromine atom, as in 4-Bromo-2-furoic acid, can significantly influence the electronic properties and lipophilicity of the resulting derivatives, which in turn can enhance their interaction with microbial targets.

Derivatives of furoic acid have demonstrated notable efficacy against a range of pathogenic bacteria, including multidrug-resistant strains. Research has focused on synthesizing and evaluating novel compounds that incorporate the furoic acid moiety to overcome existing resistance mechanisms.

For instance, a series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives coupled with amino acids and peptides exhibited potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, N-(4-bromophenyl)furan-2-carboxamide, a structurally related compound, and its derivatives have been synthesized and tested against clinically isolated, drug-resistant bacteria. mdpi.com These compounds showed promising activity against Gram-negative strains such as Klebsiella pneumoniae, Acinetobacter baumannii, and Enterobacter cloacae, as well as the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The antibacterial potential of such derivatives is often attributed to their ability to interfere with essential bacterial processes. researchgate.netmdpi.com

Table 1: Antibacterial Activity of Furoic Acid Derivatives
Compound TypeBacterial StrainActivity Noted
5-(4-methylcarboxamidophenyl)-2-furoic acid derivativesS. aureus (Gram-positive)Highly Potent researchgate.net
5-(4-methylcarboxamidophenyl)-2-furoic acid derivativesB. subtilis (Gram-positive)Highly Potent researchgate.net
5-(4-methylcarboxamidophenyl)-2-furoic acid derivativesP. aeruginosa (Gram-negative)Highly Potent researchgate.net
N-(4-bromophenyl)furan-2-carboxamide derivativesK. pneumoniae (Gram-negative)Active against NDM-producing bacteria mdpi.com
N-(4-bromophenyl)furan-2-carboxamide derivativesA. baumannii (Gram-negative)Active against NDM-producing bacteria mdpi.com
N-(4-bromophenyl)furan-2-carboxamide derivativesMRSA (Gram-positive)Activity Evaluated mdpi.com

The search for novel antifungal agents has also led researchers to explore furoic acid derivatives. The structural versatility of this scaffold allows for modifications that can target fungal-specific pathways, potentially leading to agents with high efficacy and lower toxicity. Studies have shown that derivatives synthesized from furoic acids can be effective against pathogenic fungi. For example, certain 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives were found to be highly potent against the pathogenic fungus Candida albicans. researchgate.net Furthermore, other complex heterocyclic systems derived from furoic acids, such as furo[2,3-f]quinolin-5-ols, have been synthesized and demonstrated significant in vitro activity against various Candida and Aspergillus species, as well as Cryptococcus neoformans. nih.gov

Research on Anticancer and Cytotoxic Effects

The furan (B31954) ring is a component of several natural products and synthetic compounds that exhibit anticancer properties. Consequently, derivatives of this compound have been investigated for their potential as cytotoxic agents against various cancer cell lines.

A series of synthesized carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anticancer activity against several human cancer cell lines, including MCF-7 (breast adenocarcinoma). nih.gov One derivative, (p-tolylcarbamothioyl)furan-2-carboxamide, showed notable activity against hepatocellular carcinoma cells. nih.gov While not direct derivatives of this compound, these studies underscore the potential of the furan-2-carboxamide scaffold in developing new anticancer agents. The cytotoxic effects of such compounds are often evaluated using MTT assays to determine the concentration that inhibits 50% of cell growth (IC₅₀). jksus.org Other studies have investigated different furoic acid derivatives, with some showing cytotoxic activity against the HL-60 cell line. researchgate.net

Table 2: In Vitro Cytotoxicity of Furan Derivatives
Compound TypeCancer Cell LineResult
Carbamothioyl-furan-2-carboxamide derivativesMCF-7 (Breast)Activity Evaluated nih.gov
Carbamothioyl-furan-2-carboxamide derivativesHepG2 (Liver)Activity Evaluated nih.gov
Benzimidazole derivative (se-182)A549 (Lung)IC₅₀ = 15.80 µM jksus.org
Benzimidazole derivative (se-182)MCF-7 (Breast)Activity Evaluated jksus.org
Hydrogenated furan derivativesHL-60 (Leukemia)High Cytotoxic Activity researchgate.net

Development as a Precursor for Pharmaceutical Compounds

This compound is a key intermediate in organic synthesis. bldpharm.com Its related analog, 5-Bromo-2-furoic acid, is widely used as a building block for creating a variety of biologically active molecules, including pharmaceuticals targeting bacterial infections and inflammation. chemimpex.com The parent compound, 2-furoic acid, is a critical precursor in the production of established drugs such as nitrofuran antibiotics (e.g., nitrofurantoin), antiparasitic agents like diloxanide (B1670642) furoate, and cardiovascular drugs. chempoint.com The presence of the bromine atom on the furan ring in this compound provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures with potential therapeutic applications. mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to designing more potent and selective drugs. For derivatives of furoic acid, SAR studies have provided insights into how different substituents on the furan ring influence biological activity. The presence of a halogen, such as bromine, is a key modification. Studies on various heterocyclic compounds have shown that a bromo group can be a crucial structural feature for enhancing biological effects, including the inhibition of cancer cell migration. mdpi.com In the context of antifungal agents, research on coumarin (B35378) derivatives suggests that the introduction of electron-withdrawing groups, which includes bromine, can contribute positively to the activity. mdpi.com These findings highlight the importance of the bromine atom in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds derived from this compound.

Q & A

Q. What are the optimal laboratory synthesis methods for 4-Bromo-2-furoic acid?

The synthesis of this compound involves bromination of 2-furaldehyde using excess aluminum bromide (AlBr₃) as a catalyst, followed by oxidation and reduction steps. Key steps include:

  • Bromination : Reacting 2-furaldehyde with bromine in the presence of AlBr₃ yields 4,5-dibromo-2-furaldehyde (near-quantitative yield) .
  • Oxidation : Treating the dibrominated intermediate with silver nitrate (AgNO₃) and sodium hydroxide (NaOH) produces 4,5-dibromofuroic acid.
  • Selective Reduction : Zinc (Zn) and ammonium hydroxide (NH₄OH) reduce the 5-bromo group, yielding this compound .
    Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization from ethanol/water mixtures.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of the 5-bromo group post-reduction) and aromatic proton environments.
  • FT-IR : Verify the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
  • Elemental Analysis : Validate bromine content (~34.8% theoretical for C₅H₃BrO₃).
    Note : Compare data with literature values from reliable databases like NIST or ACS publications to avoid misinterpretation .

Q. What solvent systems are suitable for recrystallizing this compound?

Optimal recrystallization solvents include:

  • Ethanol/Water : High solubility in hot ethanol, with reduced solubility upon cooling.
  • Acetic Acid : Effective for removing impurities without decomposing the acid.
    Methodological Tip : Perform gradient recrystallization to isolate high-purity crystals (>98%) for X-ray diffraction studies.

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 4-position acts as a leaving group, enabling participation in:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed reactions with aryl boronic acids to form biaryl derivatives (e.g., for drug discovery scaffolds) .
  • Nucleophilic Aromatic Substitution : React with amines or thiols under basic conditions.
    Experimental Design : Optimize catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous solvents (e.g., DMF or THF). Monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictory data in catalytic applications of this compound derivatives?

Common contradictions arise in reaction yields or regioselectivity. Address these via:

  • Control Experiments : Test intermediates (e.g., 4,5-dibromofuroic acid) to identify side reactions.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and substituent effects.
  • Isotopic Labeling : Introduce deuterium or ¹³C labels to track reaction pathways (e.g., as in TEMPO-labeled analogs) .

Q. How can researchers design experiments to study enzyme interactions with this compound?

  • Fluorescent Tagging : Synthesize a fluorescent derivative (e.g., using dansyl chloride) to monitor binding via fluorescence quenching .
  • Kinetic Assays : Measure enzyme inhibition constants (Kᵢ) using Michaelis-Menten kinetics under varied substrate concentrations.
  • X-ray Crystallography : Co-crystallize the acid with target enzymes (e.g., oxidoreductases) to map binding pockets .

Q. What are the challenges in synthesizing deuterated analogs of this compound for mechanistic studies?

  • Deuterium Incorporation : Use D₂O or deuterated solvents during reduction steps, but avoid proton exchange at acidic positions (e.g., carboxylic O-H).
  • Stereochemical Purity : Ensure no racemization occurs during synthesis by monitoring optical rotation or chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-furoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-furoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.